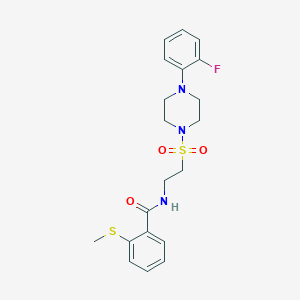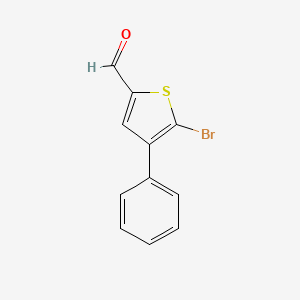![molecular formula C19H21N3O2S B2759654 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 894873-56-4](/img/structure/B2759654.png)
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks . Another method involves the use of benzoxazinone derivatives, which are widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of quinazolinones, including “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide”, is characterized by a fused heterocyclic system . This system includes a quinazoline ring, which is a nitrogen-containing heterocycle, and additional carbonyl linkages .Chemical Reactions Analysis
The chemical reactions involving quinazolinones can lead to a diverse set of substituents at position 2 of the main quinazolinone scaffold . These reactions can be influenced by various factors, including the presence of hydroxyl groups and methoxy substituents .Wirkmechanismus
The mechanism of action of quinazolinones is largely dependent on their specific biological activity. They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
Zukünftige Richtungen
Quinazolinones, including “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities and their potential for drug discovery and optimization . Future research may focus on further exploring the biological activities of these compounds, developing novel synthesis methods, and investigating their potential applications in treating various pathological conditions .
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2)21-14-9-5-4-8-13(14)18(22-19)25-12-17(23)20-15-10-6-7-11-16(15)24-3/h4-11,21H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLWRRPGDWSBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2759571.png)
![3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2759574.png)
![5-Cyclopropyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2759575.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/no-structure.png)
![7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one](/img/structure/B2759579.png)
![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)

![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)
![4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2759589.png)


